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molecular formula C4H7ClO B082840 2-Chlorotetrahydrofuran CAS No. 13369-70-5

2-Chlorotetrahydrofuran

Cat. No. B082840
M. Wt: 106.55 g/mol
InChI Key: ZVAKZVDJIUFFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06051678

Procedure details

8.9 g of 3-(t-butoxycarbonyl)-1-vinyl-2-pyrrolidinone (BCVP) was dissolved in 50 ml of tetrahydrofuran free of moisture. To this solution 1.0 g of sodium hydride and 4.4 g of 2-chlorotetrahydrofuran were added and allowed to react at room temperature for 1 hour. This solution was diluted with diethylether and washed many times with pure water. The organic solvent of the organic phase was evaporated and the residue was subjected to silica gel column chromatography, to obtain 9.3 g of pure 3-(tetrahydrofuranyloxycarbonyl)-1-vinyl-2-pyrrolidinone (hereinafter referred to as "TFVP"). Its chemical structure was determined by IR spectra and NMR.
Name
3-(t-butoxycarbonyl)-1-vinyl-2-pyrrolidinone
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][N:10]([CH:13]=[CH2:14])[C:9]1=[O:15])=[O:7])([CH3:4])(C)C.[H-].[Na+].Cl[CH:19]1[CH2:23]CC[O:20]1>O1CCCC1.C(OCC)C>[O:20]1[CH2:19][CH2:23][CH2:4][CH:1]1[O:5][C:6]([CH:8]1[CH2:12][CH2:11][N:10]([CH:13]=[CH2:14])[C:9]1=[O:15])=[O:7] |f:1.2|

Inputs

Step One
Name
3-(t-butoxycarbonyl)-1-vinyl-2-pyrrolidinone
Quantity
8.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1C(N(CC1)C=C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1OCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed many times with pure water
CUSTOM
Type
CUSTOM
Details
The organic solvent of the organic phase was evaporated

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)OC(=O)C1C(N(CC1)C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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